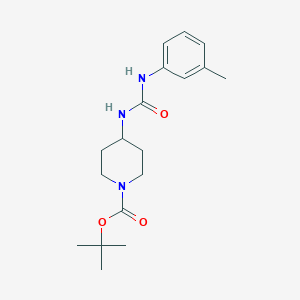

tert-Butyl 4-(3-m-tolylureido)piperidine-1-carboxylate

Description

tert-Butyl 4-(3-m-tolylureido)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a meta-tolylureido substituent at the 4-position. This structural motif is significant in medicinal chemistry, as ureido derivatives often exhibit hydrogen-bonding capabilities, influencing solubility and target binding.

Properties

IUPAC Name |

tert-butyl 4-[(3-methylphenyl)carbamoylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c1-13-6-5-7-15(12-13)20-16(22)19-14-8-10-21(11-9-14)17(23)24-18(2,3)4/h5-7,12,14H,8-11H2,1-4H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIIVOZJQFLIEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 4-(3-m-tolylureido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with isocyanates. One common synthetic route includes the reaction of 4-piperidone with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(3-m-tolylureido)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 4-(3-m-tolylureido)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in the study of biological pathways and mechanisms.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-m-tolylureido)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Physical State and Solubility

- PK03447E-1: Light yellow solid; polar pyridinyl and amino groups likely reduce solubility in nonpolar solvents .

- Hydroxyethyl analog (146667-84-7) : Hydroxy group enhances water solubility compared to aromatic substituents .

- Target compound : Expected to be a solid (inferred from analogs); m-tolylureido group may confer moderate solubility in organic solvents due to aromaticity and methyl group.

Stability and Reactivity

- Compound 2b : Bromine atom increases electrophilicity, making it reactive in cross-coupling reactions .

- PK03447E-1: Pyridine’s electron-withdrawing nature may stabilize the amino group against oxidation .

- Target compound : Ureido group is prone to hydrolysis under acidic/basic conditions, necessitating careful handling.

Research Implications

The m-tolylureido group in the target compound offers a balance of lipophilicity and hydrogen-bonding capacity, making it a candidate for drug discovery. In contrast, PK03447E-1’s pyridinyl-amino structure may suit targets requiring polar interactions, while hydroxyethyl analogs prioritize solubility. Further studies should explore the target compound’s stability under physiological conditions and its pharmacokinetic profile relative to these analogs.

Biological Activity

Tert-Butyl 4-(3-m-tolylureido)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to summarize the available research findings on the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{16}H_{22}N_{2}O_{2}

- Molecular Weight : 274.36 g/mol

- CAS Number : [Not specified]

This compound features a piperidine ring substituted with a tert-butyl group and a 3-m-tolylureido moiety, which is believed to contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

- Antiviral Activity : Some derivatives of piperidine have shown promise as inhibitors against viruses such as SARS-CoV-2 and influenza viruses. The mechanism often involves inhibition of viral proteases or polymerases, which are critical for viral replication .

- Antimicrobial Properties : Certain piperidine derivatives have demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related piperidine derivatives have provided insights into how modifications to the chemical structure can influence biological activity. For instance:

These findings suggest that specific substitutions can enhance or diminish the biological efficacy of piperidine derivatives.

Case Studies

- Antiviral Efficacy Against SARS-CoV-2 : In a study evaluating a series of piperidine-based compounds, it was found that certain analogs exhibited modest inhibition of the main protease (M pro) of SARS-CoV-2. The binding affinity was supported by in silico docking studies, indicating potential for further optimization .

- Antimicrobial Activity Assessment : A comparative study assessed various piperidine derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with bulky substituents, such as tert-butyl groups, tended to exhibit enhanced activity due to improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.